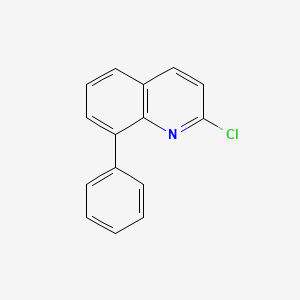

2-Chloro-8-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-Chloro-8-phénylquinoléine est un dérivé de la quinoléine, un composé hétérocyclique contenant de l’azote. Les dérivés de la quinoléine sont connus pour leur large éventail d’applications en chimie médicinale, notamment leurs activités antimicrobiennes, antimalariennes et anticancéreuses . La présence d’un atome de chlore en position 2 et d’un groupe phényle en position 8 augmente sa réactivité chimique et ses activités biologiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-Chloro-8-phénylquinoléine peut être réalisée par différentes méthodes. Une approche courante implique la synthèse de Friedländer, qui utilise généralement la 2-aminobenzophénone et un aldéhyde approprié en milieu acide . Une autre méthode est la synthèse de Skraup, qui implique la cyclisation de dérivés de l’aniline avec du glycérol et de l’acide sulfurique .

Méthodes de production industrielle : La production industrielle de 2-Chloro-8-phénylquinoléine utilise souvent des procédés catalytiques pour améliorer le rendement et l’efficacité. Les réactions catalysées par les métaux de transition, telles que les réactions de couplage croisé catalysées par le palladium, sont couramment utilisées . Ces méthodes offrent une approche évolutive et rentable pour la production de ce composé.

Analyse Des Réactions Chimiques

Types de réactions : La 2-Chloro-8-phénylquinoléine subit diverses réactions chimiques, notamment :

Réactions de substitution : L’atome de chlore en position 2 peut être substitué par des nucléophiles tels que des amines ou des thiols.

Réactions d’oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine dans des conditions spécifiques.

Réactions de réduction : La réduction du cycle quinoléine peut conduire à la formation de dérivés de tétrahydroquinoléine.

Réactifs et conditions courants :

Oxydation : Des oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque sont couramment utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Principaux produits :

Produits de substitution : Diverses quinoléines substituées en fonction du nucléophile utilisé.

Produits d’oxydation : N-oxydes de quinoléine.

Produits de réduction : Dérivés de tétrahydroquinoléine.

Applications De Recherche Scientifique

La 2-Chloro-8-phénylquinoléine a de nombreuses applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de la 2-Chloro-8-phénylquinoléine implique son interaction avec diverses cibles moléculaires :

Inhibition de la gyrase de l’ADN : Le composé peut inhiber la gyrase de l’ADN bactérien, ce qui entraîne la perturbation de la réplication de l’ADN et la mort des cellules bactériennes.

Inhibition enzymatique : Il inhibe des enzymes spécifiques impliquées dans la prolifération cellulaire, ce qui le rend efficace contre les cellules cancéreuses.

Voies impliquées : Le composé affecte les voies liées à la régulation du cycle cellulaire et à l’apoptose.

Comparaison Avec Des Composés Similaires

La 2-Chloro-8-phénylquinoléine peut être comparée à d’autres dérivés de la quinoléine :

2-Chloroquinoléine : Ne possède pas le groupe phényle, ce qui entraîne une réactivité chimique et une activité biologique différentes.

8-Phénylquinoléine :

Fluoroquinolines : Ces composés ont des atomes de fluor au lieu de chlore, ce qui peut améliorer leur activité biologique et leur stabilité.

Propriétés

Formule moléculaire |

C15H10ClN |

|---|---|

Poids moléculaire |

239.70 g/mol |

Nom IUPAC |

2-chloro-8-phenylquinoline |

InChI |

InChI=1S/C15H10ClN/c16-14-10-9-12-7-4-8-13(15(12)17-14)11-5-2-1-3-6-11/h1-10H |

Clé InChI |

WEOYNISVQLWPOB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC3=C2N=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)

![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)

![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)

![6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B12116701.png)